molecular formula C21H20Cl2N2O6S B606087 BI-4924 CAS No. 2244452-09-1

BI-4924

Katalognummer B606087
CAS-Nummer: 2244452-09-1
Molekulargewicht: 499.359
InChI-Schlüssel: CJEJFFCPVBZSIE-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BI-4924 is a lipophilic, highly plasma protein bound selective phosphoglycerate dehydrogenase (PHGDH) inhibitor . It has an IC50 of 3 nM and shows excellent microsomal and hepatocytic stability . Intracellular trapping of BI-4924 disrupts serine biosynthesis with an IC50 of 2200 nM at 72 h .


Synthesis Analysis

The synthesis of BI-4924 involves a fragment-based screening followed by a hit optimization using structure-based drug design . This process has led to the development of a single-digit nanomolar lead series and improved potency by 6 orders of magnitude .


Molecular Structure Analysis

The molecular weight of BI-4924 is 499.36 . The chemical formula is C21H20Cl2N2O6S . The structure of BI-4924 has been determined through co-crystal structure analysis .


Chemical Reactions Analysis

PHGDH, the enzyme that BI-4924 inhibits, catalyzes the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP) in a NAD-dependent manner .


Physical And Chemical Properties Analysis

BI-4924 is a solid substance . It is soluble in DMSO at a concentration of 125 mg/mL . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .

Wissenschaftliche Forschungsanwendungen

Targeting Phosphoglycerate Dehydrogenase (PHGDH) in Serine Biosynthesis

BI-4924 is a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), a rate-limiting enzyme in the serine synthesis pathway (SSP) in humans. This pathway converts glycolysis-derived 3-phosphoglycerate to 3-phosphopyruvate. The discovery of BI-4924 and its prodrug BI-4916, which targets PHGDH, emerged from a fragment-based screening and subsequent optimization using structure-based drug design. This approach led to a single digit nanomolar lead series and improved potency by six orders of magnitude. The mechanism involves intracellular ester cleavage of the prodrug, enriching the carboxylic acid-based drug BI-4924 inside cells and overcoming high cytosolic levels of competitive cofactors NADH/NAD+ (Weinstabl et al., 2019).

Wirkmechanismus

BI-4924 acts as a highly potent co-factor nicotinamide adenine dinucleotide (NADH/NAD+)-competitive PHGDH inhibitor . It shows high selectivity against the majority of other dehydrogenase targets . Intracellular trapping of BI-4924 disrupts serine biosynthesis .

Zukünftige Richtungen

The design and development of novel PHGDH inhibitors like BI-4924 may have broad implications for cancer treatment . Therapeutic strategies of PHGDH inhibitors in combination with traditional chemotherapeutic drugs may provide new perspectives for precision medicine and effective personalized treatment for cancer patients .

Eigenschaften

CAS-Nummer

2244452-09-1

Molekularformel

C21H20Cl2N2O6S

Molekulargewicht

499.359

IUPAC-Name

2-{4-[(1S)-1-[(4,5-Dichloro-1,6-dimethyl-1H-indol-2-yl)formamido]-2-hydroxyethyl]benzenesulfonyl}acetic acid

InChI

InChI=1S/C21H20Cl2N2O6S/c1-11-7-16-14(20(23)19(11)22)8-17(25(16)2)21(29)24-15(9-26)12-3-5-13(6-4-12)32(30,31)10-18(27)28/h3-8,15,26H,9-10H2,1-2H3,(H,24,29)(H,27,28)/t15-/m1/s1

InChI-Schlüssel

CJEJFFCPVBZSIE-OAHLLOKOSA-N

SMILES

O=C(O)CS(=O)(C1=CC=C([C@H](NC(C(N2C)=CC3=C2C=C(C)C(Cl)=C3Cl)=O)CO)C=C1)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BI-4924;  BI 4924;  BI4924; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BI-4924
Reactant of Route 2
Reactant of Route 2
BI-4924
Reactant of Route 3
Reactant of Route 3
BI-4924
Reactant of Route 4
BI-4924
Reactant of Route 5
BI-4924
Reactant of Route 6
Reactant of Route 6
BI-4924

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.